molecular formula C11H8N4OS B12647015 9-phenyl-6-sulfanylidene-3H-purin-2-one CAS No. 5444-44-0

9-phenyl-6-sulfanylidene-3H-purin-2-one

Cat. No.: B12647015
CAS No.: 5444-44-0
M. Wt: 244.27 g/mol
InChI Key: XNSVYORQDHFRNN-UHFFFAOYSA-N
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Description

9-phenyl-6-sulfanylidene-3H-purin-2-one is a heterocyclic compound with a purine core structure It is characterized by the presence of a phenyl group at the 9th position and a sulfanylidene group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-6-sulfanylidene-3H-purin-2-one typically involves the reaction of appropriate purine derivatives with phenyl and sulfanylidene substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-phenyl-6-sulfanylidene-3H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

9-phenyl-6-sulfanylidene-3H-purin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-phenyl-6-sulfanylidene-3H-purin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-6-sulfanylidene-3H-purin-2-one
  • 8-methylsulfanyl-9-phenyl-6-sulfanylidene-3H-purin-2-one
  • JAK3 Inhibitor VIII, NSC114792

Uniqueness

9-phenyl-6-sulfanylidene-3H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

5444-44-0

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

9-phenyl-6-sulfanylidene-3H-purin-2-one

InChI

InChI=1S/C11H8N4OS/c16-11-13-9-8(10(17)14-11)12-6-15(9)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17)

InChI Key

XNSVYORQDHFRNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=S

Origin of Product

United States

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